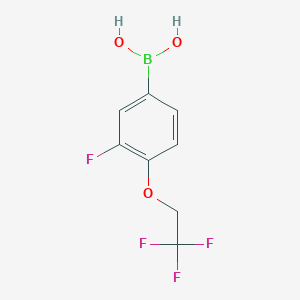

(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid

Vue d'ensemble

Description

(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid: is an organoboron compound with the molecular formula C₈H₇BF₄O₃ and a molecular weight of 237.94 g/mol . This compound is notable for its unique structure, which includes both fluorine and boronic acid functional groups. It is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid typically involves the reaction of 3-fluoro-4-iodophenol with 2,2,2-trifluoroethanol in the presence of a base, followed by a borylation reaction using a boron source such as bis(pinacolato)diboron . The reaction conditions often require an inert atmosphere and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling fluorinated compounds .

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Phenols and quinones.

Reduction: Hydroxylated derivatives.

Substitution: Biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid serves as a crucial building block in the synthesis of pharmaceuticals. Its ability to form stable complexes with various substrates makes it valuable in drug development. Specific applications include:

- Therapeutic Development : Utilized in the synthesis of lactate dehydrogenase inhibitors, which are explored for their potential to combat cancer cell proliferation.

- Biochemical Probes : Acts as a tool for studying enzyme interactions and signaling pathways due to its capacity to bind to diols and proteins .

Organic Synthesis

This compound is instrumental in organic synthesis, particularly in Suzuki-Miyaura coupling reactions where it acts as a nucleophile. The planar trigonal B(OH) moiety facilitates the reaction by attacking electrophilic carbon centers in aryl or vinyl halides .

Material Science

The compound's unique electronic properties allow it to be utilized in the development of advanced materials:

- Microparticles for Analytical Methods : Employed in creating microparticles that enhance analytical techniques through improved signal detection and separation technologies.

- Polymers for Drug Delivery : Incorporated into polymeric systems designed for controlled release of therapeutic agents, including insulin.

Case Study 1: Development of Anticancer Agents

In research focusing on anticancer therapies, this compound was integrated into compounds that inhibit lactate dehydrogenase. These compounds showed promising results in reducing tumor growth in preclinical models, demonstrating the compound’s potential as a lead structure for drug development.

Case Study 2: Protein Interaction Studies

Studies have shown that this boronic acid derivative can effectively label proteins through covalent interactions with diols present in glycoproteins. This application is crucial for protein purification and quantification techniques used in biochemical research .

Mécanisme D'action

The mechanism of action of (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid in chemical reactions involves the interaction of its boronic acid group with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the halide substrate . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparaison Avec Des Composés Similaires

- 4-(Trifluoromethoxy)phenylboronic acid

- 3-(Trifluoromethyl)phenylboronic acid

- 4-Fluoro-3-(2,2,2-trifluoroethoxy)phenylboronic acid

Uniqueness: (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid is unique due to the presence of both fluorine and boronic acid groups, which provide distinct reactivity and stability. Its trifluoroethoxy group enhances its lipophilicity and potential biological activity compared to other boronic acids .

Activité Biologique

(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid (CAS No. 947533-09-7) is an organoboron compound known for its unique structural features that enhance its biological activity. With a molecular formula of C₈H₇BF₄O₃ and a molecular weight of 237.94 g/mol, this compound is characterized by the presence of both fluorine and a trifluoroethoxy group, which significantly influence its chemical reactivity and potential applications in medicinal chemistry.

- Molecular Formula : C₈H₇BF₄O₃

- Molecular Weight : 237.94 g/mol

- IUPAC Name : [3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid

- InChI Key : DPSYYQDRJMHAGP-UHFFFAOYSA-N

The trifluoroethoxy group enhances the compound's lipophilicity compared to other boronic acids, which may contribute to its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boronic acid moiety allows the compound to form reversible covalent bonds with diols and other nucleophiles, facilitating its role in drug design and development. This interaction is particularly relevant in the context of enzyme inhibition and molecular recognition processes .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of boronic acids, including this compound. These compounds exhibit varying degrees of effectiveness against bacterial strains such as Escherichia coli and Bacillus cereus. In vitro assays have shown promising results, indicating that modifications in the structure can enhance antibacterial potency .

Anticancer Potential

Boronic acids are recognized for their potential as anticancer agents. The unique structural characteristics of this compound may allow it to act as a proteasome inhibitor, which is crucial for cancer cell cycle regulation. Research has indicated that compounds with similar structures can halt the progression of cancer cells at specific cell cycle phases, leading to growth inhibition .

Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antibacterial | Escherichia coli, Bacillus cereus | Effective in vitro against Gram-negative bacteria |

| Anticancer | Various cancer cell lines | Potential proteasome inhibition; growth inhibition observed |

| Enzyme Inhibition | Various enzymes | Forms reversible covalent bonds with diols |

Case Studies and Research Findings

- Antibacterial Studies :

- Anticancer Research :

- Mechanistic Insights :

Propriétés

IUPAC Name |

[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c10-6-3-5(9(14)15)1-2-7(6)16-4-8(11,12)13/h1-3,14-15H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSYYQDRJMHAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660284 | |

| Record name | [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-09-7 | |

| Record name | [3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.